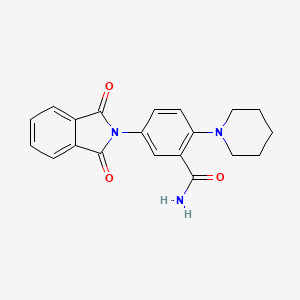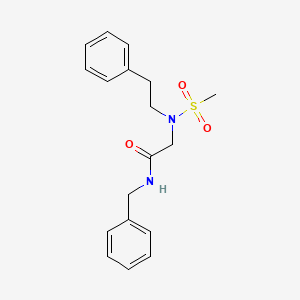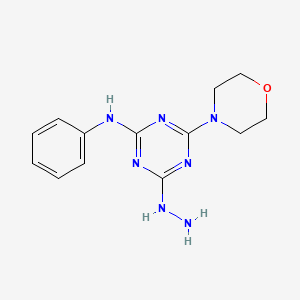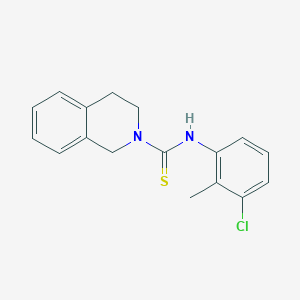
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用機序
The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide involves the inhibition of BET proteins, specifically the bromodomains of BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in the regulation of gene expression by recognizing and binding to acetylated histones, which are associated with active transcription. By blocking the interaction between BET proteins and acetylated histones, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide prevents the recruitment of transcriptional co-activators, leading to the downregulation of genes that are regulated by BET proteins.
Biochemical and physiological effects:
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in various cell and animal models. The inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of inflammatory cytokines in immune cells. 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has also been shown to have a synergistic effect with other anti-cancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has several advantages for lab experiments, including its high selectivity for BET proteins, its potency, and its ability to penetrate cells and tissues. However, the inhibitor also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide. One direction is to investigate the potential of the inhibitor in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Another direction is to explore the role of BET proteins in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of more potent and selective BET inhibitors, as well as the optimization of the pharmacokinetic properties of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide, could lead to the development of more effective therapies for BET-related diseases.
合成法
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide involves a multi-step process that starts with the reaction of 2-aminobenzamide with 1,3-dioxoisoindoline-2-carboxylic acid to yield 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-aminobenzamide. The intermediate is then reacted with piperidine to obtain 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide. The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques.
科学的研究の応用
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been widely used in scientific research to investigate the role of BET proteins in various diseases. The inhibitor has been shown to selectively bind to BET proteins, thereby preventing their interaction with acetylated histones and the subsequent recruitment of transcriptional co-activators. This leads to the downregulation of genes that are regulated by BET proteins, including those involved in cell proliferation, survival, and inflammation.
特性
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-18(24)16-12-13(8-9-17(16)22-10-4-1-5-11-22)23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,6-9,12H,1,4-5,10-11H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSSPXMBZRKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)


![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)

![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)
